

Green Synthesis of Cobalt Nanoparticles: A Sustainable Approach Using Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

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Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The burgeoning field of nanotechnology offers transformative potential across various scientific disciplines, including medicine and materials science. Within this domain, the synthesis of metallic nanoparticles has garnered significant attention. Cobalt nanoparticles (CoNPs) and cobalt oxide nanoparticles (Co₃O₄-NPs), in particular, exhibit unique magnetic, catalytic, and biomedical properties.[1][2] Traditionally, the synthesis of these nanoparticles has relied on conventional chemical and physical methods, which are often costly, energy-intensive, and involve the use of hazardous chemicals.[2]

A paradigm shift towards environmentally benign and sustainable practices has led to the development of "green synthesis" methodologies. This approach utilizes biological entities, such as plant extracts, microorganisms, and algae, for the fabrication of nanoparticles.[2][3] Plant extracts, rich in a diverse array of phytochemicals like flavonoids, terpenoids, alkaloids, and polyphenols, serve as potent reducing and capping agents in the synthesis process.[4] These bioactive compounds facilitate the reduction of cobalt ions to their nano-form and subsequently stabilize the newly formed nanoparticles, preventing their aggregation.[4] This application note provides detailed protocols for the green synthesis of cobalt nanoparticles using various plant extracts, their characterization, and an overview of their potential applications.





Comparative Data on Green Synthesis of Cobalt Nanoparticles

The choice of plant extract significantly influences the characteristics of the synthesized cobalt nanoparticles, such as their size, shape, and stability. The following table summarizes quantitative data from various studies on the green synthesis of cobalt nanoparticles using different plant extracts.



Plant Extract Source	Cobalt Precursor	Nanoparticl e Type	Average Size (nm)	Morphology	Reference
Psidium guajava (Guava) leaves	Cobalt(II) nitrate hexahydrate	C03O4	30.9	Spherical	[5]
Butea monosperma flower	Cobalt ions	CoNPs	10-20	Spherical, agglomerated	[1]
Hyphaene thebaica (Doum palm) fruit	Cobalt salt	C03O4	42.7	Hollow spherical entities	
Spinacia Oleracea (Spinach) leaf	Cobalt(II) chloride hexahydrate	C03O4	Not specified	Not specified	[6]
Morus indica (Mulberry) leaves & stem (aqueous extract)	Cobalt(II) chloride	CoNPs	54-125	Spherical	[7]
Morus indica (Mulberry) leaves & stem (methanol extract)	Cobalt(II) chloride	CoNPs	92-175	Spherical	[7]
Camellia sinensis (Green Tea) leaf	Cobalt nitrate	C03O4	21-55	Irregular, small particles	[8]



Apium graveolens (Celery)	Cobalt nitrate	C03O4	21-74	Irregular, small particles	[8]
Momordica charantia leaf	Not specified	C03O4	40-90	Irregular	[9]
Clitoria ternatea flower	Cobaltous chloride hexahydrate	C03O4	13-17	Spherical and irregular	[10]
Garlic (Allium sativum) and Onion (Allium cepa) peels	Cobalt nitrate	CoNPs	Not specified	Not specified	[11]

Experimental Protocols

This section provides detailed methodologies for the green synthesis and characterization of cobalt nanoparticles using plant extracts.

Protocol 1: Synthesis of Cobalt Oxide (Co₃O₄) Nanoparticles using Psidium guajava (Guava) Leaf Extract

This protocol is adapted from a method described for the synthesis of Co₃O₄ nanoparticles using Psidium guajava leaf extract.[5][12]

Materials:

- Fresh Psidium guajava leaves
- Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
- Deionized water
- Whatman No. 1 filter paper



- · Magnetic stirrer with hot plate
- Centrifuge
- Oven
- Furnace

Procedure:

- Preparation of the Plant Extract:
 - Collect fresh guava leaves and wash them thoroughly with deionized water to remove any impurities.[12]
 - Air-dry the leaves in the shade for several days and then grind them into a fine powder.
 [12]
 - Add 10 g of the leaf powder to 100 mL of deionized water in a 250 mL Erlenmeyer flask.
 [12]
 - Boil the mixture for 15-20 minutes and then cool it to room temperature.
 - Filter the extract using Whatman No. 1 filter paper to obtain a clear aqueous solution.[12]
- Synthesis of Co₃O₄ Nanoparticles:
 - Prepare a 0.02 M solution of cobalt(II) nitrate hexahydrate by dissolving the appropriate amount in deionized water.[12]
 - To 50 mL of the cobalt nitrate solution, add 50 mL of the prepared Psidium guajava leaf extract.[12]
 - Heat the reaction mixture on a hot plate for 3 hours.[5]
 - A color change from light brown to dark brown indicates the formation of nanoparticles.
- Purification and Collection:



- After the reaction is complete, transfer the solution to an oven and dry the precipitate at 100°C for 5 hours.[5]
- Calcinate the dried precipitate at 500°C for 3 hours in a furnace.
- The resulting powder is the Co₃O₄ nanoparticles.

Protocol 2: Characterization of Synthesized Cobalt Nanoparticles

- 1. UV-Visible (UV-Vis) Spectroscopy:
- Purpose: To confirm the formation of cobalt nanoparticles.
- Procedure:
 - Disperse a small amount of the synthesized nanoparticle powder in deionized water by sonication.
 - Record the UV-Vis absorption spectrum of the colloidal solution in the range of 200-800
 nm.[1]
 - The appearance of a characteristic absorption peak (e.g., around 286 nm for Co₃O₄ NPs synthesized with P. guajava[5]) confirms the synthesis of nanoparticles.
- 2. Fourier-Transform Infrared (FTIR) Spectroscopy:
- Purpose: To identify the functional groups of the phytochemicals responsible for the reduction and stabilization of the nanoparticles.
- Procedure:
 - Mix the dried nanoparticle powder with potassium bromide (KBr) and press it into a pellet.
 - Record the FTIR spectrum in the range of 4000-400 cm⁻¹.[1]
 - The presence of peaks corresponding to functional groups like -OH, -C=O, and C-O will
 indicate the involvement of plant-derived compounds.[4] Peaks in the lower wavenumber



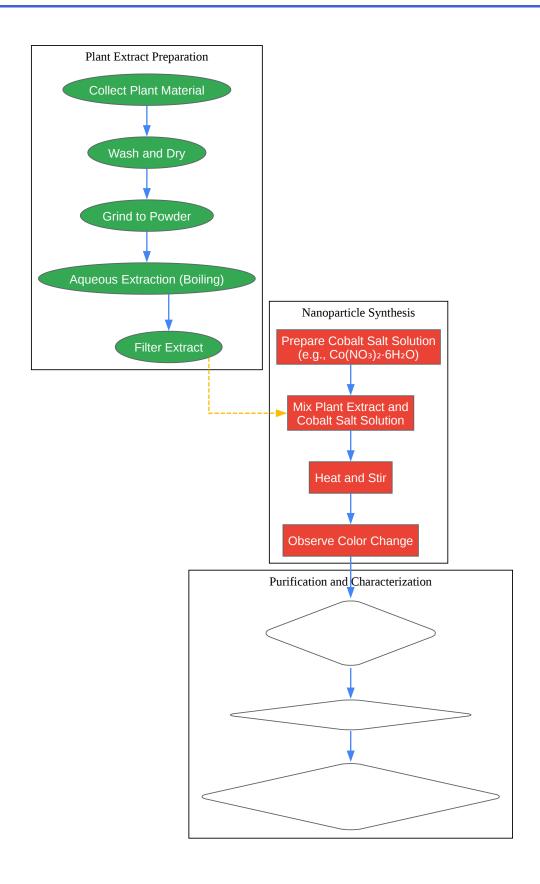
region (e.g., 607 cm⁻¹) can be attributed to Co-O bonds.[1]

- 3. X-ray Diffraction (XRD):
- Purpose: To determine the crystalline structure and average crystallite size of the nanoparticles.
- Procedure:
 - Place the powdered nanoparticle sample on a sample holder.
 - Perform XRD analysis using CuKα radiation.[11]
 - o The diffraction peaks can be compared with standard JCPDS data to confirm the crystal structure (e.g., face-centered cubic for Co₃O₄).[10] The average crystallite size can be calculated using the Debye-Scherrer equation.
- 4. Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX) Spectroscopy:
- Purpose: To visualize the morphology (shape and size) and determine the elemental composition of the nanoparticles.
- Procedure:
 - Mount a small amount of the nanoparticle powder on an SEM stub using carbon tape and coat it with a conductive material (e.g., gold).
 - Obtain SEM images at different magnifications to observe the particle morphology.
 - Perform EDX analysis on selected areas to confirm the presence of cobalt and oxygen and to determine their elemental composition.[11]

Visualizing the Process and Potential Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and proposed mechanisms.

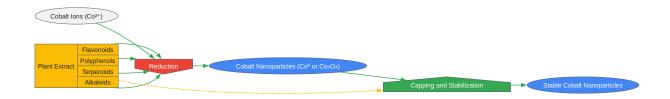




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Caption: Workflow for the green synthesis of cobalt nanoparticles.





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Caption: Role of phytochemicals in nanoparticle synthesis.

Applications in Research and Drug Development

Green-synthesized cobalt nanoparticles have shown promise in a variety of biomedical applications:

- Antimicrobial Agents: CoNPs and Co₃O₄-NPs have demonstrated significant antibacterial
 and antifungal activity against a range of pathogenic microbes.[1][10] They are being
 explored as alternatives to conventional antibiotics, especially in the context of rising
 antimicrobial resistance.
- Anticancer and Cytotoxic Activity: Several studies have reported the cytotoxic effects of green-synthesized cobalt nanoparticles against various cancer cell lines, suggesting their potential in cancer therapy.[2]
- Drug Delivery: The magnetic properties of cobalt nanoparticles make them attractive
 candidates for targeted drug delivery systems.[13] Functionalization of these nanoparticles
 with specific ligands could enable the targeted delivery of therapeutic agents to diseased
 tissues, minimizing side effects.[4]
- Biomedical Imaging: Cobalt nanoparticles have been investigated as contrast agents in magnetic resonance imaging (MRI).[1]



 Photocatalytic Activity: Co₃O₄ nanoparticles have shown potential in the degradation of organic pollutants, such as industrial dyes, under visible light irradiation, highlighting their application in environmental remediation.[9]

The green synthesis of cobalt nanoparticles using plant extracts offers a simple, cost-effective, and eco-friendly alternative to traditional methods. The diverse phytochemicals present in plants not only facilitate the synthesis but also contribute to the biocompatibility of the nanoparticles. Further research into optimizing synthesis parameters and exploring the full therapeutic potential of these nanoparticles is crucial for their translation into clinical and industrial applications.

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- To cite this document: BenchChem. [Green Synthesis of Cobalt Nanoparticles: A Sustainable Approach Using Plant Extracts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14160138#green-synthesis-of-cobalt-nanoparticles-using-plant-extracts]

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